molecular formula C14H10N2O3 B12928730 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 86611-63-4

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No.: B12928730
CAS No.: 86611-63-4
M. Wt: 254.24 g/mol
InChI Key: FQMXHAAIWIFVTI-UHFFFAOYSA-N
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Description

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by its unique structure, which includes an acridine core with an amino group at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the Jourdan-Ullmann reaction. This reaction is carried out between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions . The reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are essential precursors for the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Jourdan-Ullmann reaction remains a reliable method for laboratory-scale synthesis. The reaction conditions typically involve the use of copper catalysts and anhydrous solvents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antibacterial and anticancer effects. Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of both the amino and keto groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

86611-63-4

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

6-amino-9-oxo-10H-acridine-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,15H2,(H,16,17)(H,18,19)

InChI Key

FQMXHAAIWIFVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)N

Origin of Product

United States

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